molecular formula C14H25NO4 B6184089 rac-tert-butyl 4-[(1r,3r)-3-hydroxycyclobutoxy]piperidine-1-carboxylate, trans CAS No. 2226298-99-1

rac-tert-butyl 4-[(1r,3r)-3-hydroxycyclobutoxy]piperidine-1-carboxylate, trans

Cat. No.: B6184089
CAS No.: 2226298-99-1
M. Wt: 271.4
InChI Key:
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Description

"Rac-tert-butyl 4-[(1r,3r)-3-hydroxycyclobutoxy]piperidine-1-carboxylate, trans" is an intricate organic compound known for its unique molecular structure and diverse potential applications. The compound consists of a piperidine ring attached to a cyclobutoxy group with a hydroxyl substituent and a carboxylate ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl 4-[(1r,3r)-3-hydroxycyclobutoxy]piperidine-1-carboxylate, trans typically involves a multi-step organic reaction process. A common synthetic route may start with the preparation of the piperidine ring system, followed by introduction of the cyclobutoxy group. Specific reagents and catalysts used in these steps are often selected based on the desired reaction conditions and yield optimization.

Industrial Production Methods

For industrial production, the synthesis might employ continuous flow reactors or batch reactors, optimizing reaction time, temperature, and pressure to maximize yield and purity. Scaling up requires careful consideration of solvent choice, reaction kinetics, and purification techniques to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

  • Oxidation: : Conversion of the hydroxyl group to a ketone or aldehyde.

  • Reduction: : Reduction of the carboxylate ester to an alcohol.

  • Substitution: : Introduction of different substituents on the piperidine or cyclobutoxy rings.

Common Reagents and Conditions

Reactions typically use:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Halide reagents, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

These reactions yield various products depending on the reaction path:

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Corresponding alcohols.

  • Substitution: : Varied substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate for the synthesis of more complex molecules, often used in the development of new pharmaceuticals or agrochemicals.

Biology

Its structural features make it a potential candidate for studying enzyme-substrate interactions, particularly for enzymes that interact with piperidine or cyclobutoxy substrates.

Medicine

In medicinal chemistry, it may be explored for its potential as a therapeutic agent due to its ability to bind specific biological targets, potentially influencing various pathways.

Industry

Industrially, it can be used in the production of specialty chemicals, materials science applications, and as a building block for advanced materials.

Mechanism of Action

The precise mechanism of action depends on the context in which the compound is used. In a biological setting, it may interact with specific receptors or enzymes, altering their activity. The hydroxyl and carboxylate groups can form hydrogen bonds, influencing binding affinity and specificity. Molecular pathways involved might include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Cyclobutyl 4-hydroxypiperidine-1-carboxylate

  • Rac-tert-butyl 4-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

Uniqueness

Rac-tert-butyl 4-[(1r,3r)-3-hydroxycyclobutoxy]piperidine-1-carboxylate, trans stands out due to its unique combination of a hydroxyl cyclobutoxy group and a piperidine ring, offering distinct chemical reactivity and potential biological activity.

Properties

CAS No.

2226298-99-1

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

0

Origin of Product

United States

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